molecular formula C13H9N B8155155 2-Ethynyl-6-phenylpyridine

2-Ethynyl-6-phenylpyridine

Cat. No.: B8155155
M. Wt: 179.22 g/mol
InChI Key: CCQNMCXWQSMRKN-UHFFFAOYSA-N
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Description

2-Ethynyl-6-phenylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with an ethynyl group at the second position and a phenyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-6-phenylpyridine typically involves the coupling of a phenyl-substituted pyridine with an ethynyl group. One common method is the Sonogashira coupling reaction, which involves the reaction of 2-iodo-6-phenylpyridine with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions usually include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring safety and environmental compliance during the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-6-phenylpyridine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or nucleophilic substitution with organolithium or Grignard reagents.

Major Products:

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of ethyl-substituted pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-Ethynyl-6-phenylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-Ethynyl-6-phenylpyridine largely depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethynyl and phenyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Uniqueness: 2-Ethynyl-6-phenylpyridine’s unique combination of ethynyl and phenyl substituents provides distinct electronic and steric properties, making it valuable for specific synthetic and research applications. Its ability to undergo diverse chemical reactions and its potential in various scientific fields highlight its versatility.

Properties

IUPAC Name

2-ethynyl-6-phenylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N/c1-2-12-9-6-10-13(14-12)11-7-4-3-5-8-11/h1,3-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQNMCXWQSMRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC(=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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